(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
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Overview
Description
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a piperidine ring and an oxolane ring, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Oxolane Ring Formation: The oxolane ring is formed through an intramolecular cyclization reaction.
Carboxylation: Introduction of the carboxylic acid group is achieved through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid: The free acid form of the compound.
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxamide: An amide derivative.
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate: An ester derivative.
Uniqueness
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and oxolane rings. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULCEWZXUXCYFT-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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